molecular formula C11H15N3S B5882417 1-Cyclopentyl-3-pyridin-3-ylthiourea

1-Cyclopentyl-3-pyridin-3-ylthiourea

Cat. No.: B5882417
M. Wt: 221.32 g/mol
InChI Key: KONXCLAQRPSPEM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-pyridin-3-ylthiourea is an organic compound with the molecular formula C11H15N3S. This compound is characterized by the presence of a cyclopentyl group attached to a thiourea moiety, which is further connected to a pyridinyl group.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-pyridin-3-ylthiourea typically involves the reaction of cyclopentyl isothiocyanate with 3-aminopyridine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

Cyclopentyl isothiocyanate+3-aminopyridineThis compound\text{Cyclopentyl isothiocyanate} + \text{3-aminopyridine} \rightarrow \text{this compound} Cyclopentyl isothiocyanate+3-aminopyridine→this compound

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization .

Chemical Reactions Analysis

1-Cyclopentyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-Cyclopentyl-3-pyridin-3-ylthiourea can be compared with other thiourea derivatives and heterocyclic compounds. Similar compounds include:

    1-Cyclopentyl-3-phenylthiourea: This compound has a phenyl group instead of a pyridinyl group and exhibits different biological activities.

    1-Cyclopentyl-3-thiophen-2-ylthiourea: This compound contains a thiophenyl group and has been studied for its unique chemical properties.

    1-Cyclopentyl-3-pyridin-2-ylthiourea: This isomer has the pyridinyl group attached at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-cyclopentyl-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c15-11(13-9-4-1-2-5-9)14-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONXCLAQRPSPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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